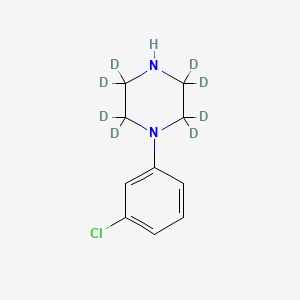

头孢克洛-d5

描述

Cefaclor-d5 is the deuterium labeled Cefaclor . Cefaclor is an effective antibiotic agent, and specifically binds to penicillin-binding protein 3 (PBP 3) . It is a semisynthetic cephalosporin antibiotic for oral administration .

Molecular Structure Analysis

The chemical formula for Cefaclor is C15H14ClN3O4S•H2O . The molecular weight is 385.82 . The structure of Cefaclor includes a beta-lactam ring, which is common to all cephalosporins .Physical and Chemical Properties Analysis

Cefaclor is well-absorbed after oral administration to fasting subjects . The serum half-life in normal subjects is 0.6 to 0.9 hour . The chemical formula for cefaclor is C15H14ClN3O4S•H2O and the molecular weight is 385.82 .科学研究应用

药物生产过程控制和质量保证

头孢克洛-d5 已被用于药物生产过程控制和质量保证的研究 . 体外溶出试验是为此目的提供的重要工具 . 溶出介质组成会影响头孢克洛从胶囊中的释放,这对了解药物在体内的行为至关重要 .

药代动力学研究

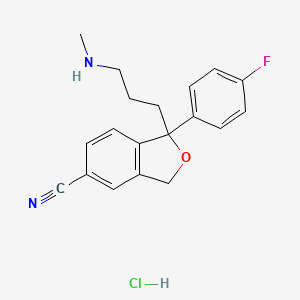

This compound 已被用作稳定同位素标记的内标,用于定量人血浆中的头孢克洛 . 为此目的,建立并验证了一种稳定、高效和精确的液相色谱-电喷雾电离-串联质谱方法 . 该方法已成功应用于研究头孢克洛干悬浮液在健康中国志愿者中的药代动力学 .

抗菌应用

头孢克洛,一种β-内酰胺类抗生素,是第二代头孢菌素类抗生素 . 它被认为是一种广谱抗生素,对革兰氏阳性和阴性微生物有效,如流感嗜血杆菌和克雷伯菌 . This compound 作为头孢克洛的衍生物,预计具有类似的抗菌特性。

药物制剂研究

This compound 可用于药物制剂研究,以了解头孢克洛在不同制剂中的行为。 例如,溶出介质组成对头孢克洛从胶囊中释放的影响可以提供洞察药物在不同生理环境中的行为 .

生物利用度和生物等效性研究

使用this compound 作为内标有助于进行生物利用度和生物等效性研究。 这些研究对于药物开发至关重要,以确保药物以所需浓度到达体内预期的作用部位

作用机制

Target of Action

Cefaclor-d5, like its parent compound Cefaclor, primarily targets penicillin-binding proteins (PBPs) . These proteins are located inside the bacterial cell wall and play a crucial role in the synthesis of the bacterial cell wall .

Mode of Action

Cefaclor-d5, being a beta-lactam antibiotic, binds to the PBPs. This binding inhibits the third and last stage of bacterial cell wall synthesis . As a result, cell lysis is mediated by bacterial cell wall autolytic enzymes such as autolysins .

Biochemical Pathways

The primary biochemical pathway affected by Cefaclor-d5 is the synthesis of the bacterial cell wall. By inhibiting this process, Cefaclor-d5 prevents the bacteria from maintaining their structural integrity, leading to cell lysis . This action is broad-spectrum, affecting both Gram-positive and negative microorganisms such as Haemophilus influenzae and Klebsiella .

Pharmacokinetics

Cefaclor-d5, like Cefaclor, is expected to have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Cefaclor is well absorbed after oral administration . The total absorption is the same whether the drug is given with or without food . Approximately 60% to 85% of the drug is excreted unchanged in the urine within 8 hours, the greater portion being excreted within the first 2 hours . In patients with reduced renal function, the serum half-life of cefaclor is slightly prolonged .

Result of Action

The molecular and cellular effects of Cefaclor-d5’s action result in the lysis of bacterial cells due to the inhibition of cell wall synthesis . This disrupts the growth and proliferation of bacteria, thereby helping to clear the bacterial infection .

Action Environment

The action, efficacy, and stability of Cefaclor-d5 can be influenced by various environmental factors. For instance, food intake can affect the pharmacokinetic parameters of the drug . Furthermore, genetic polymorphisms in human peptide transporter-1 (PEPT1), which is involved in the absorption of Cefaclor, can lead to inter-individual pharmacokinetic variation . .

安全和危害

未来方向

Cefaclor continues to be used for the treatment of certain infections caused by bacteria such as pneumonia and ear, lung, skin, throat, and urinary tract infections . Its future use will likely continue to be influenced by the development of bacterial resistance and the development of new antibiotics.

属性

IUPAC Name |

(6R,7R)-7-[[(2R)-2-amino-2-(2,3,4,5,6-pentadeuteriophenyl)acetyl]amino]-3-chloro-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClN3O4S/c16-8-6-24-14-10(13(21)19(14)11(8)15(22)23)18-12(20)9(17)7-4-2-1-3-5-7/h1-5,9-10,14H,6,17H2,(H,18,20)(H,22,23)/t9-,10-,14-/m1/s1/i1D,2D,3D,4D,5D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYIYFLOTGYLRGG-IMLLATIOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)Cl)C(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClN3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Q1: Why is Cefaclor-d5 used instead of Cefaclor itself when measuring Cefaclor levels in plasma?

A1: Cefaclor-d5 is a stable isotope-labeled version of Cefaclor, used as an internal standard (SIL-IS) in this study []. Using a SIL-IS like Cefaclor-d5 offers several analytical advantages:

Q2: How does the analytical method described in the paper ensure accurate quantification of Cefaclor in human plasma?

A2: The study employs a validated LC-ESI-MS/MS method for Cefaclor quantification []. Here are the key features ensuring accuracy:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

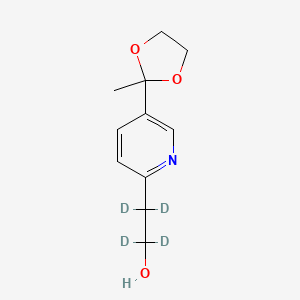

![Ethyl 2-[5-(2-methyl-1,3-dioxolan-2-YL)-2-pyridyl]acetate](/img/structure/B563792.png)